methyl 2-oxo-2-(1H-pyrrolo[2,3-c]pyridin-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-oxo-2-(1H-pyrrolo[2,3-c]pyridin-3-yl)acetate is a heterocyclic compound that features a pyrrolo[2,3-c]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-oxo-2-(1H-pyrrolo[2,3-c]pyridin-3-yl)acetate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scalable synthetic routes similar to those used in laboratory settings. These methods would need to ensure high yield and purity, often employing advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxo-2-(1H-pyrrolo[2,3-c]pyridin-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the pyrrolo[2,3-c]pyridine core.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups onto the core structure.
Scientific Research Applications
Methyl 2-oxo-2-(1H-pyrrolo[2,3-c]pyridin-3-yl)acetate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activities.
Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of methyl 2-oxo-2-(1H-pyrrolo[2,3-c]pyridin-3-yl)acetate involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit the activity of specific kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolo[2,3-c]pyridine derivatives, such as:
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also feature a fused pyridine-pyrrole core and exhibit similar biological activities.
Pyrrolopyrazine derivatives: These compounds contain a pyrrole ring fused with a pyrazine ring and are known for their diverse biological activities.
Uniqueness
Methyl 2-oxo-2-(1H-pyrrolo[2,3-c]pyridin-3-yl)acetate is unique due to its specific substitution pattern and the presence of an ester functional group. This structural uniqueness can confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
357263-51-5 |
---|---|
Molecular Formula |
C10H8N2O3 |
Molecular Weight |
204.18 g/mol |
IUPAC Name |
methyl 2-oxo-2-(1H-pyrrolo[2,3-c]pyridin-3-yl)acetate |
InChI |
InChI=1S/C10H8N2O3/c1-15-10(14)9(13)7-4-12-8-5-11-3-2-6(7)8/h2-5,12H,1H3 |
InChI Key |
VCJJWOALTIARTF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=O)C1=CNC2=C1C=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.